molecular formula C32H48N2O10 B1250395 Butobendine CAS No. 55769-65-8

Butobendine

Cat. No. B1250395
CAS RN: 55769-65-8
M. Wt: 620.7 g/mol
InChI Key: ZKSIPEYIAHUPNM-ZEQRLZLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butobendine is a trihydroxybenzoic acid.

Scientific Research Applications

Pharmacological and Biological Effects

Butobendine has been studied for its diverse pharmacological and biological properties. It exhibits a wide range of effects including antioxidant, anti-inflammatory, anticancer, antidiabetic, hypotensive, and neuroprotective actions. These effects are due to its action on multiple molecular targets, including nuclear factor-κB and its downstream molecules. The multipathway action of butobendine reduces the chances of non-responsiveness and resistance development, supporting its use in treating various chronic diseases (Padmavathi et al., 2017).

Spectrophotometric and Spectrofluorometric Assays

Butobendine's electronic spectra are stable across a range of pH levels, but they change due to hydrolysis in certain pH ranges. Spectrophotometric and spectrofluorometric methods have been developed for assaying butobendine in tablet forms. These methods have been found to yield precise and reproducible results, indicating their utility in pharmaceutical analysis (Zommer-Urbańska & Urbańska, 1984).

Effects on Cardiac Arrhythmias

Studies have compared the effects of butobendine with other drugs like bretylium, lignocaine, and propranolol on experimental cardiac arrhythmias. These studies provide insights into the potential therapeutic action of butobendine in heart rhythm disturbances, contributing to our understanding of its role in cardiovascular pharmacology (Allen, Shanks, & Zaidi, 1969).

Impact on Dopamine Beta-Hydroxylase

Butobendine has been found to inhibit dopamine beta-hydroxylase (DBH) activity, a key enzyme in adrenaline formation, in a stereospecific manner. This noncompetitive inhibitory effect is stronger than the feedback inhibition by adrenaline, noradrenaline, or quinidine, a standard antiarrhythmic compound. This suggests butobendine's unique regulatory properties and its significance in understanding therapeutic action in certain types of heart rhythm disturbances (Grabowska & Gumińska, 1996).

properties

CAS RN

55769-65-8

Product Name

Butobendine

Molecular Formula

C32H48N2O10

Molecular Weight

620.7 g/mol

IUPAC Name

[(2S)-2-[methyl-[2-[methyl-[(2S)-1-(3,4,5-trimethoxybenzoyl)oxybutan-2-yl]amino]ethyl]amino]butyl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C32H48N2O10/c1-11-23(19-43-31(35)21-15-25(37-5)29(41-9)26(16-21)38-6)33(3)13-14-34(4)24(12-2)20-44-32(36)22-17-27(39-7)30(42-10)28(18-22)40-8/h15-18,23-24H,11-14,19-20H2,1-10H3/t23-,24-/m0/s1

InChI Key

ZKSIPEYIAHUPNM-ZEQRLZLVSA-N

Isomeric SMILES

CC[C@@H](COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)N(C)CCN(C)[C@@H](CC)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC

SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)N(C)CCN(C)C(CC)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)N(C)CCN(C)C(CC)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Other CAS RN

55769-65-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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